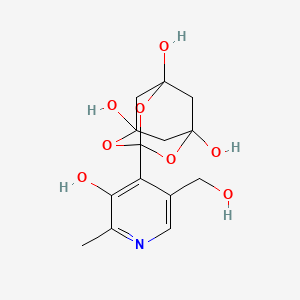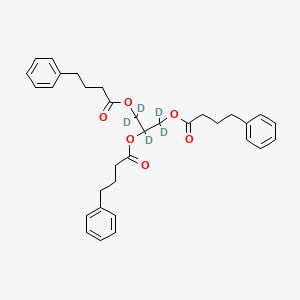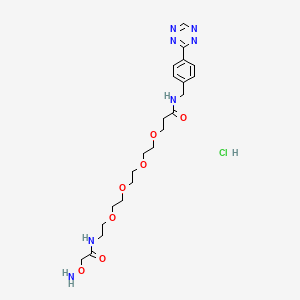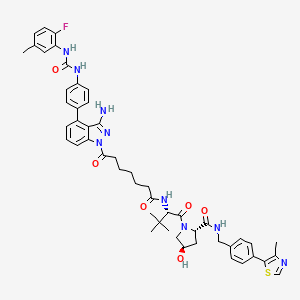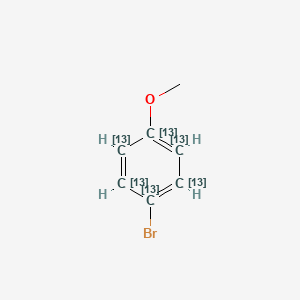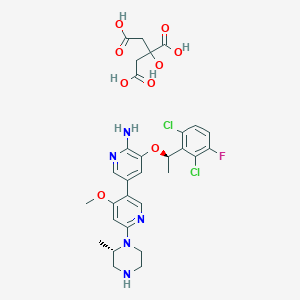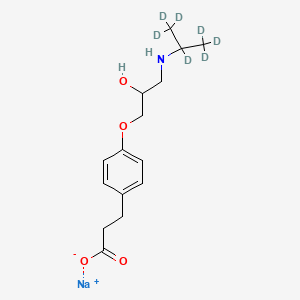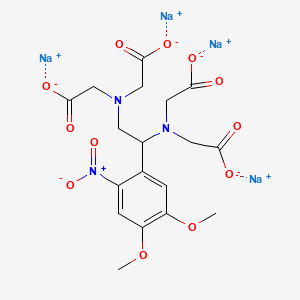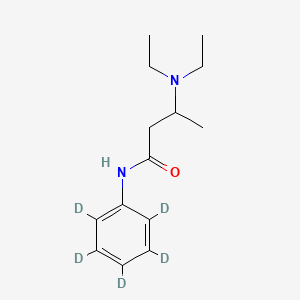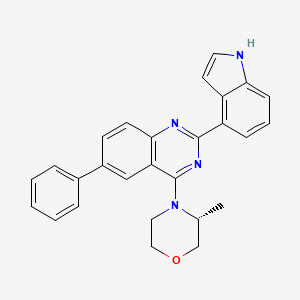
Atr-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atr-IN-10 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Atr-IN-10 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The synthesis of this compound often involves multi-step reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions for the synthesis of this compound are carefully controlled to ensure the desired product is obtained. This includes controlling the temperature, pressure, and pH levels during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and advanced purification techniques to ensure high yield and purity. The industrial methods are designed to be cost-effective and efficient.
Chemical Reactions Analysis
Atr-IN-10 undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents. These reactions typically result in the formation of oxidized products.
Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Scientific Research Applications
Atr-IN-10 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins and enzymes.
Medicine: this compound has potential applications in medicine, particularly in drug development. It can be used to design and synthesize new therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in manufacturing processes and quality control.
Mechanism of Action
The mechanism of action of Atr-IN-10 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Properties
Molecular Formula |
C27H24N4O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(3R)-4-[2-(1H-indol-4-yl)-6-phenylquinazolin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C27H24N4O/c1-18-17-32-15-14-31(18)27-23-16-20(19-6-3-2-4-7-19)10-11-25(23)29-26(30-27)22-8-5-9-24-21(22)12-13-28-24/h2-13,16,18,28H,14-15,17H2,1H3/t18-/m1/s1 |
InChI Key |
FUGHMCPIZIROPV-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


